molecular formula C10H11NO4 B8619354 Methyl 2-acetoxy-5-aminobenzoate

Methyl 2-acetoxy-5-aminobenzoate

Cat. No. B8619354
M. Wt: 209.20 g/mol
InChI Key: DYFBMSXWGMOJAN-UHFFFAOYSA-N
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Patent
US04933330

Procedure details

Methyl 2-acetoxy-5-benzylideneaminobenzoate (19 g, 64 mmole) was boiled with water (100 ml) for 1 hour after which the reaction mixture was cooled and evaporated to dryness, in vacuo. The remaining material was recrystallized from water to give the title compound (2.0 g, 15%), m.p. 99°-100° C. Found (Calc. for C10H11NO4) C 57.31 (57.42), H 5.37 (5.26) N 6.68 (6.70).
Name
Methyl 2-acetoxy-5-benzylideneaminobenzoate
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:14]=[CH:13][C:12]([N:15]=CC2C=CC=CC=2)=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:3])[CH3:2]>O>[C:1]([O:4][C:5]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Methyl 2-acetoxy-5-benzylideneaminobenzoate
Quantity
19 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C=C1)N=CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness, in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining material was recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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